3-Methylheptan-2-one
Overview
Description
3-Methylheptan-2-one is an organic compound belonging to the ketone family. It is characterized by its molecular formula C8H16O and a molecular weight of 128.21 g/mol . This compound is often used as a solvent in perfumes and cosmetics and serves as an intermediate in the synthesis of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylheptan-2-one can be synthesized through the oxidation of 2-hepten-1-ol. This reaction is typically carried out in an oxygen atmosphere or using an oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methylhept-2-en-1-one. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Scientific Research Applications
3-Methylheptan-2-one has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound in studies of metabolic pathways involving ketones.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the formulation of perfumes, cosmetics, and rubber processing aids.
Mechanism of Action
The mechanism of action of 3-Methylheptan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in keto-enol tautomerism, influencing its reactivity. The compound can also act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds.
Comparison with Similar Compounds
2-Methyl-3-heptanone: Similar in structure but differs in the position of the methyl group.
3-Heptanone: Lacks the methyl group at the third position.
2-Heptanone: Differs in the position of the carbonyl group.
Uniqueness: 3-Methylheptan-2-one is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the methyl group and carbonyl group makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-methylheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-7(2)8(3)9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRZLJZZZDOHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870959 | |
Record name | 3-Methylheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent, acrid odor; [Chem Service MSDS] | |
Record name | 3-Methylheptan-2-one | |
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CAS No. |
2371-19-9 | |
Record name | 3-Methyl-2-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2371-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylheptan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-heptanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66573 | |
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Record name | 3-Methylheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylheptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.403 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 3-Methylheptan-2-one in Rauvolfia serpentina?
A: The identification of this compound in the n-hexane extract of Rauvolfia serpentina root, as revealed through GC-MS analysis, contributes to the overall understanding of the plant's chemical composition. [] While this specific compound constituted 15.56% of the extract, its biological activity and potential role within the plant remain unclear. [] Further research is needed to elucidate its significance, potential synergistic effects with other identified compounds, and possible contribution to the plant's historical use in traditional medicine.
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